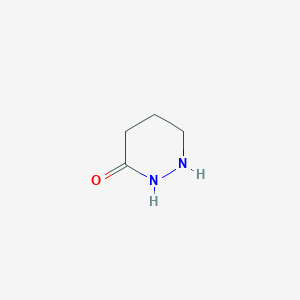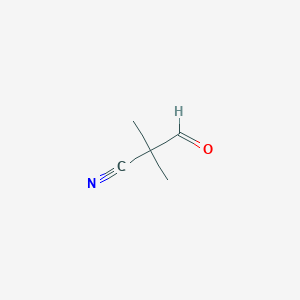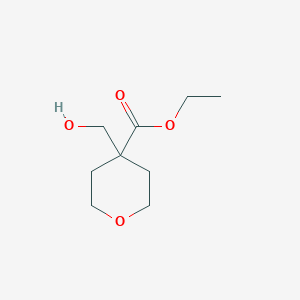![molecular formula C10H9F3O2 B3380438 2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 192225-35-7](/img/structure/B3380438.png)
2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Overview
Description
2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to oxidation to yield the desired product . Industrial production methods often involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohols under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethan-1-one: Similar structure but with the trifluoromethyl group at the para position.
2-Methoxy-1-[3-(difluoromethyl)phenyl]ethan-1-one: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
2-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-one: Similar structure but with an additional carbon in the alkyl chain.
The uniqueness of this compound lies in its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-methoxy-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-6-9(14)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTBZMLZCLEMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride](/img/structure/B3380357.png)
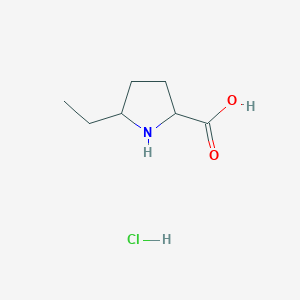
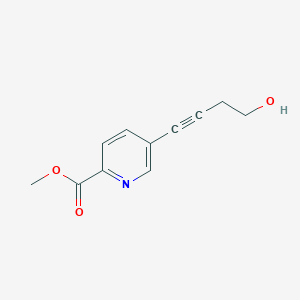
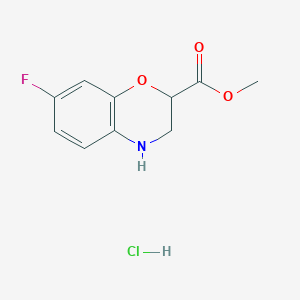
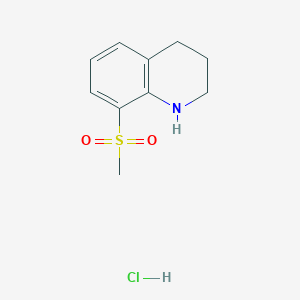
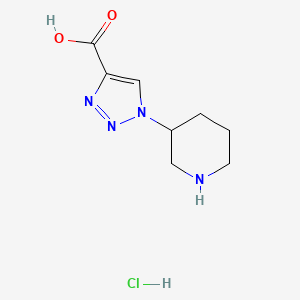
![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile](/img/structure/B3380406.png)
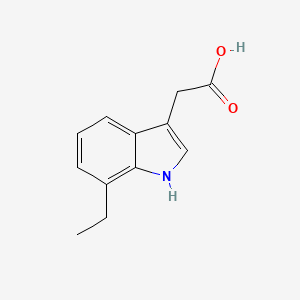
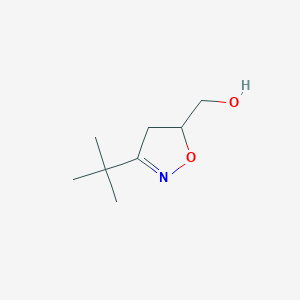
![2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate](/img/structure/B3380433.png)
